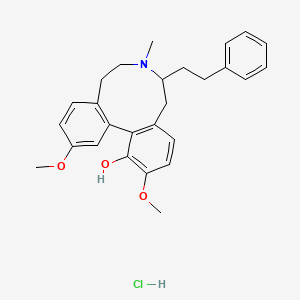

Asocainol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Asocainol hydrochloride ia an antiarrhythmic drug which inhibits slow Ca2+ influx. This is accompanied by alterations in normal Na+-carried action potentials. Therefore, Asocainol not only inhibits Ca2+ inflow but also interferes with the fast inward Na+ current.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Asocainol hydrochloride in academic research?

Synthesis of this compound (C₂₇H₃₁NO₃·HCl) typically involves multi-step organic reactions, including alkylation and cyclization, with phenethyl groups and dibenzazonin cores as key intermediates . Characterization should employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Experimental protocols must detail reaction conditions (e.g., temperature, solvent systems) and purification steps (e.g., recrystallization, column chromatography) to ensure reproducibility, as per guidelines for methodological transparency .

Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound in preclinical studies?

HPLC with UV detection (λ = 220–280 nm) is standard for quantifying purity, while differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability. For stability under physiological conditions, use phosphate-buffered saline (PBS) at pH 7.4 and monitor degradation via liquid chromatography-mass spectrometry (LC-MS). Data should include retention times, peak area ratios, and degradation kinetics, with validation against reference standards .

Q. How should researchers validate the identity of this compound in comparison to its base form?

Comparative Fourier-transform infrared spectroscopy (FTIR) can distinguish the hydrochloride salt (e.g., N-H stretching at 2500–3000 cm⁻¹) from the base form. X-ray crystallography provides definitive structural confirmation, while elemental analysis quantifies chlorine content (theoretical Cl%: ~7.2%). Cross-reference spectral data with published libraries or supplementary materials from reputable journals .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological efficacy data for this compound?

Discrepancies often arise from differences in bioavailability, metabolic pathways, or tissue-specific effects. To address this:

- Conduct pharmacokinetic studies (e.g., plasma concentration-time profiles) to correlate in vitro IC₅₀ values with in vivo exposure .

- Use isolated perfused organ models (e.g., Langendorff heart preparations) to bridge cellular and systemic responses .

- Apply computational modeling to predict membrane permeability and protein binding, which influence therapeutic efficacy .

Q. What methodological considerations are critical when designing stability studies for this compound under varying storage conditions?

- Accelerated stability testing : Expose samples to 40°C/75% relative humidity (RH) for 6 months, with periodic LC-MS analysis to detect degradation products .

- Photostability : Use ICH Q1B guidelines, exposing samples to 1.2 million lux hours of visible light and 200 W·h/m² of UV energy .

- Solution-state stability : Assess pH-dependent degradation (pH 1–9) and oxidative stress (via H₂O₂ exposure). Report degradation pathways (e.g., hydrolysis, oxidation) and quantify half-lives .

Q. How should researchers approach contradictory findings in existing literature regarding this compound’s mechanism of action?

- Perform a systematic review with meta-analysis to quantify effect sizes across studies, adjusting for variables like dosage, model systems, and assay sensitivity .

- Replicate key experiments under standardized conditions (e.g., ISO/IEC 17025-accredited labs) to isolate confounding factors .

- Use CRISPR-edited cell lines to validate target engagement (e.g., ion channel modulation) and rule off-target effects .

Q. What experimental strategies optimize the detection of this compound’s metabolites in complex biological matrices?

- Employ high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to fragment metabolites and assign structures .

- Use stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects in plasma or tissue homogenates .

- Apply machine learning tools (e.g., MetFrag) to predict metabolite identities from fragmentation patterns .

Q. Methodological Best Practices

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

- Document critical process parameters (CPPs) such as mixing speed, temperature gradients, and solvent evaporation rates .

- Use design of experiments (DoE) to identify optimal reaction conditions (e.g., Taguchi methods for robustness testing) .

- Share raw spectral data and chromatograms in supplementary materials to enable peer validation .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Propriétés

Numéro CAS |

91574-89-9 |

|---|---|

Formule moléculaire |

C27H32ClNO3 |

Poids moléculaire |

454 g/mol |

Nom IUPAC |

4,16-dimethoxy-10-methyl-9-(2-phenylethyl)-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol;hydrochloride |

InChI |

InChI=1S/C27H31NO3.ClH/c1-28-16-15-20-10-13-23(30-2)18-24(20)26-21(11-14-25(31-3)27(26)29)17-22(28)12-9-19-7-5-4-6-8-19;/h4-8,10-11,13-14,18,22,29H,9,12,15-17H2,1-3H3;1H |

Clé InChI |

JTGDTQLVMHZOHX-UHFFFAOYSA-N |

SMILES |

CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC.Cl |

SMILES canonique |

CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

91574-89-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Asocainol HCl, Asocainol hydrochloride, Go 4704A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.